3,5-Dimethoxycinnamic acid ethyl ester
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Overview
Description
3,5-Dimethoxycinnamic acid ethyl ester is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of an ethyl ester group and two methoxy groups attached to the aromatic ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxycinnamic acid ethyl ester can be synthesized through the esterification of 3,5-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of ethyl 3,5-dimethoxycinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxycinnamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxyphenethyl alcohol.
Substitution: Formation of various substituted cinnamate derivatives.
Scientific Research Applications
3,5-Dimethoxycinnamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the formulation of cosmetics and skincare products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethoxycinnamate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals, preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
3,5-Dimethoxycinnamic acid ethyl ester can be compared with other cinnamate derivatives such as:
Methyl 3,5-dimethoxycinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxy-3,5-dimethoxycinnamate: Contains an additional hydroxyl group, which may enhance its biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy groups and ethyl ester make it particularly effective in applications requiring UV absorption and antimicrobial activity .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3 |
InChI Key |
BYIUFYLSBXPKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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